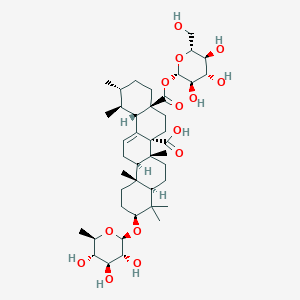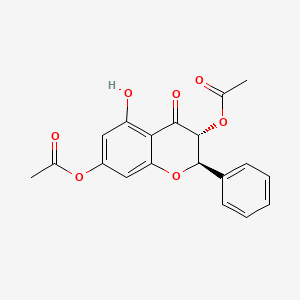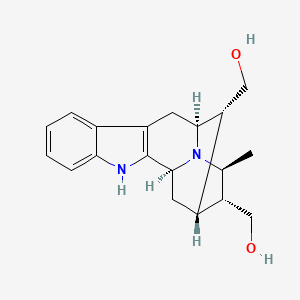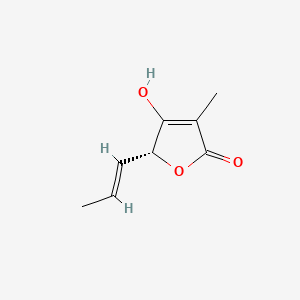
Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Quinovic acid glycosides involves complex organic reactions, extracting from natural sources like Guettarda platypoda and Isertia haenkeana. These compounds are isolated using chemical and spectral analysis, highlighting the intricate process of obtaining pure substances from natural extracts (Aquino et al., 1988) (Arriaga et al., 1990).
Molecular Structure Analysis
The molecular structure of Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester and related compounds has been elucidated using chemical and physicochemical evidence. Techniques such as NMR spectroscopy play a crucial role in determining the arrangement of atoms and the configuration of these molecules (Ohashi et al., 1994).
Chemical Reactions and Properties
These glycosides participate in various chemical reactions that define their reactivity and interaction with other molecules. The hydrolysis and spectral methods used to elucidate their structures give insights into their chemical behavior and potential for modification (Hassanean et al., 1993).
Physical Properties Analysis
The physical properties of Quinovic acid glycosides, including solubility, melting point, and crystal structure, are determined through detailed experimental studies. These properties are crucial for understanding how these compounds can be utilized in various applications (Kang et al., 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical groups, and stability under different conditions, are essential for predicting how Quinovic acid glycosides behave in chemical reactions and in biological systems. Studies focus on their interaction with other molecules and stability under various conditions, providing a foundation for potential applications in scientific research (Mostafa et al., 2006).
Applications De Recherche Scientifique
Isolation and Structural Elucidation :
- Kang, Du, and Hao (2004) isolated two new triterpenoid saponins, including quinovic acid 3-O-6-deoxy-β-d-glucopyranoside, 28-β-d-glucopyranosyl ester from the EtOAc extracts of dried stems of N. sessilifolia Merr. The structures were based on NMR, MS, IR, and chemical analysis (Kang, Du, & Hao, 2004).
- In a study by Kang, Shi, and Hao (2007), six compounds were isolated from the bark of Mitragyna rotundifolia, including quinovic acid-3-O-beta-D-6-deoxy-glucopyranoside, 28-O-beta-D-glucopyranosyl ester (Kang, Shi, & Hao, 2007).
- Fan and He (1995) isolated four new quinovic acid glycosides from the roots of Adina rubella, including quinovic acid 3-O-beta-D-glucopyranosyl(1-->4)-beta-D-fucopyranosyl-(28-->1)-beta-D- glucopyranosyl ester (Fan & He, 1995).
Chemical and Spectroscopic Analysis :
- A new triterpene glycoside and two known glycosides, including quinovic acid-3β- O -β- d -glucopyranosyl-(28→1)-β- d -glucopyranosyl ester, were isolated from the roots of Guettarda platypoda and analyzed using chemical and spectral methods (Aquino et al., 1988).
Mécanisme D'action
Target of Action
It is known to exhibit anti-inflammatory and antioxidant properties , suggesting that it may interact with targets involved in inflammatory and oxidative stress pathways.
Mode of Action
Given its anti-inflammatory and antioxidant properties , it can be inferred that it may interact with its targets to modulate these pathways, leading to reduced inflammation and oxidative stress.
Biochemical Pathways
Based on its known anti-inflammatory and antioxidant properties , it can be inferred that it may influence pathways related to inflammation and oxidative stress.
Result of Action
Its known anti-inflammatory and antioxidant properties suggest that it may lead to reduced inflammation and oxidative stress at the molecular and cellular levels.
Propriétés
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(37(52)56-35-33(49)31(47)29(45)23(18-43)54-35)16-17-42(36(50)51)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)28(44)21(3)53-34/h8,19-21,23-35,43-49H,9-18H2,1-7H3,(H,50,51)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40-,41+,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLCKWUMMOZIEY-KZNIDIGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14466231 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B1180499.png)

![2-amino-4-cyclohex-2-en-1-yl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/no-structure.png)

